molecular formula C10H12S B2661098 (3-Cyclopropylphenyl)methanethiol CAS No. 1508891-26-6

(3-Cyclopropylphenyl)methanethiol

Cat. No.: B2661098
CAS No.: 1508891-26-6
M. Wt: 164.27
InChI Key: BYJZLNWOTVKQRF-UHFFFAOYSA-N
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Description

(3-Cyclopropylphenyl)methanethiol is an organic compound with the molecular formula C10H12S and a molecular weight of 164.27 g/mol . This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanethiol group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylphenyl)methanethiol typically involves the reaction of 3-cyclopropylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are employed.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted thiols.

Scientific Research Applications

(3-Cyclopropylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3-Cyclopropylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, although detailed studies are required to elucidate the specific mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    Benzyl mercaptan: Similar structure but lacks the cyclopropyl group.

    Phenylmethanethiol: Similar structure but lacks the cyclopropyl group.

    Cyclopropylmethyl mercaptan: Similar structure but lacks the phenyl ring.

Uniqueness

(3-Cyclopropylphenyl)methanethiol is unique due to the presence of both a cyclopropyl group and a phenyl ring, which can impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development .

Properties

IUPAC Name

(3-cyclopropylphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9,11H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJZLNWOTVKQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508891-26-6
Record name (3-cyclopropylphenyl)methanethiol
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